Hydrogen-Bond Acceptor Capacity Differentiates 392249-41-1 from Unsubstituted Benzamide Analog 313404-27-2
The target compound possesses 7 hydrogen-bond acceptor sites versus 5 for the unsubstituted benzamide analog N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313404-27-2), based on PubChem-computed Cactvs descriptors [1][2]. This quantitative difference in HBA count directly influences the compound's solvation free energy and its ability to engage in specific polar interactions with biological targets, making 392249-41-1 a more versatile hydrogen-bond acceptor in pharmacophore models.
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 7 HBA sites |
| Comparator Or Baseline | N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313404-27-2): 5 HBA sites |
| Quantified Difference | +2 HBA sites (40% increase) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem); In silico descriptor comparison |
Why This Matters
This difference in HBA count provides a quantifiable structural rationale for selecting 392249-41-1 over the simpler benzamide analog when the target binding site requires additional polar contacts.
- [1] PubChem Compound Summary for CID 4444445, 4-(Dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313404-27-2). National Center for Biotechnology Information, 2025. View Source
